5-Methoxy-2-methylpyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-methoxy-2-methylpyridin-4-amine |
InChI |
InChI=1S/C7H10N2O/c1-5-3-6(8)7(10-2)4-9-5/h3-4H,1-2H3,(H2,8,9) |
InChI Key |
SNGLCLWDRLOBAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)OC)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methoxy 2 Methylpyridin 4 Amine
Established Synthetic Routes and Precursors
Established methods for the synthesis of pyridinamine derivatives often rely on foundational reactions such as catalytic hydrogenation and nucleophilic substitution on activated pyridine (B92270) rings.
Synthesis from Nitro-N-oxide Precursors via Hydrogenation
A common strategy for introducing an amino group onto a pyridine ring is through the reduction of a nitro group. When a pyridine N-oxide is used, the N-oxide functionality can also be reduced in the process. A key precursor for related structures is 2-chloro-5-methyl-4-nitropyridine (B1589938) 1-oxide.
The synthesis of the intermediate, 2-chloro-5-methylpyridin-4-amine (B1314158), is achieved through the catalytic hydrogenation of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium. chemicalbook.com This process involves reducing the nitro group to an amine and removing the N-oxide. A patent describes a procedure where the hydrogenation is carried out over a platinum catalyst. bldpharm.com Another detailed example of this hydrogenation uses a mixed platinum and molybdenum on activated carbon catalyst in an ethanol (B145695) solvent. The reaction proceeds at 30°C under a hydrogen pressure of 3 bar for 20 hours, achieving a conversion rate of over 98%. chemicalbook.com
While this specific reaction yields a chlorinated precursor, the underlying methodology is significant. To obtain the target compound, 5-Methoxy-2-methylpyridin-4-amine, a similar hydrogenation would be performed on a methoxy-substituted nitro-N-oxide precursor, such as 5-methoxy-2-methyl-4-nitropyridine N-oxide. The general reaction scheme involves the reduction of the nitro group and the N-oxide simultaneously.
Derivatization from Halogenated Pyridinamines
Another fundamental approach involves the derivatization of halogenated pyridinamines through nucleophilic aromatic substitution (SNAr). Halogens, particularly chlorine and bromine, at the 2- or 4-positions of the pyridine ring are effective leaving groups, susceptible to replacement by nucleophiles like methoxide (B1231860). youtube.com
The compound 2-chloro-5-methylpyridin-4-amine serves as an example of a halogenated pyridinamine that can undergo further transformation. chemicalbook.comnih.gov While direct conversion of this specific molecule to this compound is complex due to the substitution pattern, a more direct precursor would be a compound like 5-halo-2-methylpyridin-4-amine. In such a case, the halogen at the 5-position would be substituted by a methoxy (B1213986) group. The reactivity of halogens on a pyridine ring is well-established, as seen in Suzuki cross-coupling reactions of compounds like 5-bromo-2-methylpyridin-3-amine, where the bromo group is readily displaced. mdpi.com
A related reaction involves treating 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (B78521) in methanol (B129727) in an autoclave, which leads to the formation of 4-amino-5-methyl-1H-pyridin-2(1H)-one, demonstrating the reactivity of the chloro-substituent. google.com For the synthesis of the target methoxy derivative, a nucleophilic substitution with sodium methoxide would be the analogous route.
Innovative Synthetic Transformations of Pyridinamine Scaffolds
Recent advancements in organic synthesis have introduced novel methods for constructing the core pyridine ring structure itself. One such innovative approach is the ring-annulation of aza-arene N-oxides with O-vinylhydroxylamines. acs.org This method provides a scalable route to 7-azaindolines and 7-azaindoles, which are structurally related to pyridinamines.
The process involves the N-arylation of an O-vinylhydroxylamine with a pyridine N-oxide, which is activated by an agent like p-toluenesulfonic anhydride (B1165640) (Ts₂O) or triflic anhydride (Tf₂O). This is followed by a rapid nih.govnih.gov-sigmatropic rearrangement, rearomatization, and cyclization cascade to deliver the fused heterocyclic product. acs.org This strategy represents a significant departure from traditional methods by building the bicyclic scaffold in a highly efficient manner. Although not a direct synthesis of this compound, this transformation of the pyridinamine scaffold highlights modern approaches to creating complex, functionalized pyridine derivatives. The methodology is notable for its mild reaction conditions and broad substrate scope, allowing for the synthesis of diverse and highly functionalized molecules. acs.org
Optimization of Reaction Conditions and Yields in Synthetic Pathways
Optimizing reaction conditions is essential for maximizing yields and ensuring the economic viability of synthetic routes. This involves careful selection of catalysts, solvents, temperature, and pressure.
In the hydrogenation of nitro-N-oxide precursors, the choice of catalyst is critical. For the conversion of 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium, different catalysts have been shown to affect the outcome significantly. For instance, a catalyst of 0.8% Platinum (Pt) and 0.6% Molybdenum (Mo) on activated carbon resulted in over 98% conversion, while a 1% Pt and 2% Vanadium (V) on activated carbon catalyst achieved approximately 87% conversion under similar conditions. chemicalbook.com
The table below summarizes the reaction conditions for the hydrogenation of a nitro-N-oxide precursor.
| Precursor | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Time (h) | Conversion/Yield | Reference |
|---|---|---|---|---|---|---|---|
| 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium | 0.8% Pt, 0.6% Mo on activated carbon | Ethanol | 30 | 3 | 20 | >98% conversion | chemicalbook.com |
| 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium | 0.8% Pt, 0.3% Mo on activated carbon | Ethanol | 30 | 3 | 20 | ~98% conversion | chemicalbook.com |
| 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium | 1% Pt, 2% V on activated carbon | Ethanol | 30 | 3 | 20 | ~87% conversion | chemicalbook.com |
For the innovative synthesis of azaindolines, optimization of the O-activating agent was found to be crucial. The use of triflic anhydride (Tf₂O) for electron-deficient aza-arene N-oxides more than doubled the yield of certain products compared to other agents. acs.org This demonstrates the profound impact that reagent selection can have on the efficiency of novel synthetic transformations.
The table below details the optimization of activating agents in the synthesis of a 7-azaindoline.
| Aza-arene N-oxide Precursor | O-Activating Agent | Yield | Reference |
|---|---|---|---|
| Electron-deficient N-oxide | PyBroP | 33% | acs.org |
| Electron-deficient N-oxide | Triflic Anhydride (Tf₂O) | 71% | acs.org |
Chemical Reactivity and Derivatization Strategies of 5 Methoxy 2 Methylpyridin 4 Amine
Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring
The reactivity of the pyridine ring is a balance between its aromatic character and the electron-withdrawing nature of the ring nitrogen. Generally, pyridine is less reactive towards electrophilic aromatic substitution than benzene (B151609) because the nitrogen atom deactivates the ring. However, the presence of electron-donating groups like the amino and methoxy (B1213986) groups in 5-Methoxy-2-methylpyridin-4-amine significantly influences this reactivity.
The 4-amino group is a powerful activating group, directing electrophilic substitution to the ortho and para positions. In this specific molecule, the positions ortho to the amino group (C3 and C5) are key sites for electrophilic attack. The methoxy group at the 5-position and the methyl group at the 2-position further modulate the ring's electron density. The methoxy group is also an activating, ortho-para directing group, reinforcing the activation at the C3 and C6 positions. The methyl group provides a modest activating effect. This combined substitution pattern makes the C3 position particularly activated towards electrophiles.
Conversely, the pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, especially at the C2, C4, and C6 positions. This reactivity is enhanced if the ring is quaternized at the nitrogen atom. In the case of this compound, the presence of the electron-donating substituents makes nucleophilic aromatic substitution on the ring less favorable unless a leaving group is present or the ring nitrogen is activated.
Transformations of the Amino and Methoxy Functional Groups
The amino and methoxy groups of this compound are key handles for its derivatization. The 4-amino group, in particular, can undergo a wide range of transformations, allowing for the construction of diverse molecular structures.
N-Alkylation Reactions
The N-alkylation of the 4-amino group is a fundamental transformation for introducing alkyl substituents. Direct alkylation of aminopyridines with alkyl halides can be challenging due to the potential for competing alkylation at the pyridine ring nitrogen. researchgate.net However, various methods have been developed to achieve selective N-alkylation of the exocyclic amino group. One such method involves the use of a carboxylic acid and a reducing agent like sodium borohydride, which proceeds under mild conditions to give the corresponding N-monoalkylated product. researchgate.netproquest.com Another approach is to first protect the amino group, for instance as a Boc-carbamate, which can then be alkylated under basic conditions. nih.gov The subsequent removal of the protecting group yields the desired N-alkylated aminopyridine.
Table 1: General Conditions for N-Alkylation of Aminopyridines
| Alkylating Agent | Reducing Agent/Base | Solvent | Remarks |
|---|---|---|---|
| Carboxylic Acid | Sodium Borohydride | Tetrahydrofuran (THF) | Mild conditions, good yields for mono-alkylation. researchgate.netproquest.com |
| Alkyl Halide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) / Dimethylformamide (DMF) | Used for N-alkylation of protected amines (e.g., Boc-protected). |
| Alkyl Halide | Potassium tert-butoxide (t-BuOK) | Acetonitrile (B52724) | For alkylation of mono-alkylated N-Boc-4-aminopyridines to obtain dialkylated products. nih.gov |
Reductive Amination Processes
Reductive amination is a powerful method for forming C-N bonds and is widely used for the synthesis of secondary and tertiary amines. wikipedia.org This two-step process involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orglibretexts.org For the reductive amination of this compound, the 4-amino group would react with an aldehyde or ketone under weakly acidic conditions to form an iminium ion, which is then reduced. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound. youtube.comyoutube.com
Table 2: Illustrative Reductive Amination of Aminopyridines
| Carbonyl Compound | Reducing Agent | Solvent | Product Type |
|---|---|---|---|
| Aldehyde (R-CHO) | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) / Acetic Acid | Secondary Amine |
| Ketone (R₂C=O) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) | Secondary Amine |
| Aldehyde (R-CHO) | H₂ / Palladium on Carbon (Pd/C) | Ethanol (B145695) | Secondary Amine |
Chemoselective N-tert-butoxycarbonylation
The protection of the amino group is a common strategy in multi-step synthesis to prevent its unwanted reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. organic-chemistry.org The chemoselective N-Boc protection of the 4-amino group in this compound can be achieved using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the reagent. researchgate.net To avoid the potential side reaction of protection at the pyridine nitrogen, specific conditions can be employed. The use of certain catalysts or solvent systems can promote the selective protection of the exocyclic amino group. researchgate.netgoogle.com For instance, catalyst-free N-tert-butyloxycarbonylation of amines has been reported in glycerol (B35011) at room temperature with high chemoselectivity. rsc.org
Table 3: Methods for N-Boc Protection of Amines
| Reagent | Catalyst/Solvent | Key Feature |
|---|---|---|
| Di-tert-butyl dicarbonate ((Boc)₂O) | Amberlyst-15 / Ethanol | Heterogeneous catalyst, easy separation. researchgate.net |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Solvent and catalyst, recyclable. organic-chemistry.org |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Glycerol | Catalyst-free, green solvent. rsc.org |
| Di-tert-butyl dicarbonate ((Boc)₂O) | EDCI, HOBT, Base / THF or CH₂Cl₂ | High yield and selectivity for aminopyridines. google.com |
Synthesis of Advanced Pyridine-based Architectures using this compound as a Building Block
The functional groups on this compound make it a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The 4-amino group can serve as a nucleophile in coupling reactions to construct larger scaffolds.
An example of its use is in the synthesis of complex heterocyclic compounds. For instance, derivatives of this aminopyridine are used to create substituted pyrimidines, which are cores of many biologically active compounds. In the synthesis of 5-Methoxy-2-methyl-4-[[4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzonitrile, the 4-amino group of a derivative of this compound participates in a nucleophilic aromatic substitution reaction with a substituted pyrimidine (B1678525). This reaction, typically a Buchwald-Hartwig or similar cross-coupling reaction, demonstrates the utility of the aminopyridine as a key intermediate in constructing complex drug-like molecules.
Table 4: Example of this compound Derivative in Synthesis
| Reactant 1 | Reactant 2 | Reaction Type | Product Class |
|---|---|---|---|
| Derivative of this compound | Substituted 2-chloropyrimidine | Nucleophilic Aromatic Substitution / Cross-Coupling | Substituted aminopyrimidine |
Advanced Spectroscopic and Analytical Characterization in 5 Methoxy 2 Methylpyridin 4 Amine Research
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the definitive structural assignment of 5-Methoxy-2-methylpyridin-4-amine. Both ¹H NMR and ¹³C NMR spectra yield detailed information about the molecule's carbon-hydrogen framework, confirming the connectivity and chemical environment of each atom.
In ¹H NMR spectroscopy, the expected spectrum of this compound would display distinct signals corresponding to the protons of the methyl, methoxy (B1213986), and amino groups, as well as the protons on the pyridine (B92270) ring. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring. For instance, the protons on the pyridine ring are expected to appear in the aromatic region, with their specific shifts and coupling patterns revealing their relative positions.
In ¹³C NMR spectroscopy, a signal for each unique carbon atom in the molecule is expected. The chemical shifts would differentiate the methyl and methoxy carbons from the sp²-hybridized carbons of the pyridine ring. The positions of the carbon signals attached to the nitrogen and oxygen atoms are particularly diagnostic. While specific experimental data for this compound is not widely published, data from related structures like 2-amino-5-methylpyridine (B29535) can provide context for expected chemical shifts. chemicalbook.com For example, in 2-amino-5-methylpyridine, the methyl group protons appear around δ 2.12 ppm, and the aromatic protons are observed between δ 6.32 and 7.79 ppm. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 2-CH₃ | 2.2 - 2.5 | 20 - 25 |
| 5-OCH₃ | 3.7 - 4.0 | 55 - 60 |
| 4-NH₂ | 4.5 - 5.5 (broad) | - |
| H-3 | 6.5 - 6.8 | 105 - 115 |
| H-6 | 7.8 - 8.1 | 145 - 150 |
| C-2 | - | 155 - 160 |
| C-3 | - | 105 - 115 |
| C-4 | - | 150 - 155 |
| C-5 | - | 140 - 145 |
Note: The values in this table are predicted based on standard chemical shift ranges and data from analogous structures.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is employed to identify the functional groups present in this compound. These methods probe the vibrational modes of the molecule's bonds.
The FT-IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the methyl and methoxy groups are expected in the 2850-3000 cm⁻¹ range. Aromatic C-H stretches usually appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would produce a series of bands in the 1400-1650 cm⁻¹ region. The characteristic C-O stretching of the methoxy group's aryl ether linkage should be visible as a strong band around 1200-1250 cm⁻¹. Analysis of related compounds, such as a Schiff base containing a methylpyridine moiety, shows bands for ν(CH₃) at 2952 and 1384 cm⁻¹ and aromatic ν(C═C) at 1497 cm⁻¹.
Raman spectroscopy provides complementary information. While the N-H and O-H stretches are often weak in Raman spectra, the aromatic ring vibrations and the symmetric vibrations of the methyl groups are typically strong and well-defined.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Amine (N-H) | Stretch | 3300 - 3500 | FT-IR |
| Aromatic C-H | Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H (CH₃) | Stretch | 2850 - 3000 | FT-IR, Raman |
| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1650 | FT-IR, Raman |
Note: The values in this table are based on established group frequency correlations.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern. The compound has a molecular formula of C₇H₁₀N₂O, corresponding to a monoisotopic mass of approximately 138.08 Da. uni.luamericanelements.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 138. The presence of two nitrogen atoms adheres to the nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. libretexts.org
The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for related amine and ether compounds can be predicted. libretexts.orgmiamioh.edu Key fragmentation pathways for this compound would likely involve:
Loss of a methyl radical (•CH₃): Cleavage of the methoxy or the 2-methyl group would result in a fragment ion at m/z 123 (M-15).
Loss of a methoxy radical (•OCH₃): This would lead to a fragment at m/z 107 (M-31).
Loss of formaldehyde (B43269) (CH₂O): A rearrangement followed by the loss of formaldehyde from the methoxy group could produce a fragment at m/z 108 (M-30).
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Lost Neutral/Radical |
|---|---|---|
| 138 | [C₇H₁₀N₂O]⁺˙ | (Molecular Ion) |
| 123 | [C₆H₇N₂O]⁺ | •CH₃ |
| 107 | [C₇H₁₀N₂]⁺ | •OCH₃ |
Note: These fragments are predicted based on common fragmentation mechanisms.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If suitable single crystals of this compound can be grown, this technique would provide definitive data on bond lengths, bond angles, and torsional angles within the molecule.
Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the solid-state properties of the compound. While crystallographic data for the title compound is not found in the searched literature, studies on similar molecules, like a Schiff base containing a pyridine ring, demonstrate the power of this technique to confirm molecular conformation and analyze intramolecular hydrogen bonds. The determination of the crystal structure of this compound would provide invaluable benchmark data for computational modeling and a deeper understanding of its chemical behavior. frontiersin.org
Chromatographic Techniques (HPLC) for Purity Assessment and Separation
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers. Purity levels of ≥98% are often required for research applications. chemimpex.com
A reversed-phase HPLC (RP-HPLC) method is typically suitable for analyzing polar aromatic compounds like this. The method would likely utilize a C18 stationary phase column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. ptfarm.plresearchgate.net The UV-active pyridine ring allows for sensitive detection using a UV-Vis spectrophotometer. researchgate.net
Validation of the HPLC method would involve assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) to ensure the reliability of the purity measurements. researchgate.net This technique is crucial for quality control in both laboratory synthesis and potential larger-scale production.
Table 4: List of Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₇H₁₀N₂O |
| 2-Methoxy-5-methylpyridin-4-amine | C₇H₁₀N₂O |
| 2-Amino-5-methylpyridine | C₆H₈N₂ |
| (E)-4-methoxy-2-{[(5-methylpyridin-2-yl)imino]methyl}phenol | C₁₄H₁₄N₂O₂ |
| N-phenylpyridin-2-amine | C₁₁H₁₀N₂ |
| Acetonitrile | C₂H₃N |
| Methanol (B129727) | CH₄O |
Computational and Theoretical Studies on 5 Methoxy 2 Methylpyridin 4 Amine and Its Analogues
Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For pyridine (B92270) derivatives similar to 5-Methoxy-2-methylpyridin-4-amine, DFT calculations, often using the B3LYP exchange-correlation functional with a basis set like 6-31G(d,p), are employed to optimize the molecular geometry. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.
The electronic properties derived from DFT studies, such as ionization potential, electron affinity, and electronegativity, help in understanding the molecule's reactivity. For instance, a study on (S) 5-Methoxy-2-[(4-methoxy-3, 5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzoimidazole, an analogue, utilized DFT to fully optimize its geometry. researchgate.net Such studies are foundational for further computational analysis.
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.
For analogues of this compound, FMO analysis has been used to predict chemical reactivity sites. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. For example, in the analogue (S) 5-Methoxy-2-[(4-methoxy-3, 5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzoimidazole, the HOMO and LUMO energies were calculated to elucidate its electronic properties and reactivity. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies for a Pyridine Analogue
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.8 |
| Energy Gap | 4.4 |
Note: The data in this table is illustrative and based on findings for analogous compounds.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are rich or poor in electrons, which are crucial for understanding electrostatic interactions and predicting sites for electrophilic and nucleophilic attacks. In MEP maps, red areas typically represent negative electrostatic potential (electron-rich), blue areas represent positive potential (electron-poor), and green areas represent neutral potential. researchgate.netresearchgate.net
For pyridine derivatives, MEP analysis can reveal the most likely sites for hydrogen bonding and other non-covalent interactions. researchgate.netnih.gov For instance, in N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a related compound, MEP analysis showed the most negative potential near the nitro group and the most positive potential near the N-H groups. nih.gov This information is vital for understanding how the molecule might interact with biological targets.
Natural Bond Orbital (NBO) Analysis for Charge Contribution and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, going beyond the simple Lewis structure. wisc.edu It analyzes charge transfer and hyperconjugative interactions, which contribute to molecular stability. By examining the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the extent of electron delocalization.
In a study of an analogue, (S) 5-Methoxy-2-[(4-methoxy-3, 5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzoimidazole, NBO analysis was used to investigate the stability arising from hyperconjugative interactions and charge delocalization. researchgate.net This type of analysis can pinpoint the specific orbital interactions that stabilize the molecule.
Table 2: Illustrative NBO Analysis Data for an Analogue
| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |
| LP(1) N5 | BD(1) C4-C5 | 25.8 |
| BD(1) C2-N1 | BD(1) C6-N1 | 18.2 |
Note: The data in this table is illustrative and based on findings for analogous compounds. LP denotes a lone pair and BD denotes an antibonding orbital.*
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov By mapping properties like d_norm (a normalized contact distance) onto the Hirshfeld surface, one can identify different types of intermolecular contacts, such as hydrogen bonds and π-π stacking interactions, and their relative contributions to the crystal packing. nih.govnih.gov
For example, in the crystal structure of 2-amino-4-methoxy-6-methyl-pyrimidinium 4-chlorobenzoate, Hirshfeld analysis was used to detail the hydrogen bonding and π-π stacking interactions that govern the crystal structure. nih.gov This method provides a "fingerprint" plot that summarizes the intermolecular contacts in the crystal.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. researchgate.netnih.gov
For analogues of this compound, molecular docking studies have been performed to predict their binding affinity and interaction with specific protein targets. researchgate.netnih.gov For instance, a study on N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine investigated its docking with a kinase enzyme, revealing an affinity energy and key interactions with amino acid residues in the active site. nih.gov
Table 3: Illustrative Molecular Docking Results for a Pyridine Analogue
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Kinase XYZ | -10.3 | TYR253, LYS271, ASP381 |
Note: The data in this table is illustrative and based on findings for analogous compounds.
Structure Activity Relationship Sar Research of 5 Methoxy 2 Methylpyridin 4 Amine Derivatives
Systematic Modification of the Pyridine (B92270) Core and Substituents
The pyridine ring itself can be considered a bioisostere of a phenyl ring, but the nitrogen atom introduces a dipole moment and the ability to form hydrogen bonds, which significantly influences its interactions with biological targets. Modifications often involve the introduction of different functional groups at the available positions on the pyridine core to modulate its electronic and steric properties. For instance, the reactivity of 4-aminopyridine (B3432731) with halogens and interhalogens has been shown to result in a variety of charge-transfer compounds and ion pairs, highlighting the versatile chemical nature of the pyridine core that allows for diverse structural modifications. acs.org
The synthesis of polysubstituted pyridine derivatives is a key strategy in medicinal chemistry to explore a wider chemical space and identify novel pharmacophores. rsc.org The development of new synthetic methodologies, including multicomponent reactions, has facilitated the creation of diverse libraries of pyridine derivatives for biological screening. rsc.org
Influence of Methoxy (B1213986) and Methyl Groups on Biological Activity Profiles
The methoxy (-OCH3) and methyl (-CH3) groups at the 5- and 2-positions, respectively, are not mere decorations on the pyridine ring; they play a crucial role in defining the biological activity of the resulting derivatives.
The methoxy group at the 5-position can significantly influence the compound's properties. Its electron-donating nature can modulate the basicity of the pyridine nitrogen and the 4-amino group, which can be critical for receptor binding. Furthermore, the methoxy group can participate in hydrogen bonding with biological targets and can also impact the metabolic stability of the molecule. The position of the methoxy group is crucial; for example, in a series of indolyl-pyridinyl-propenone analogues, moving a methoxy group from the 5-position to the 6-position of an indole (B1671886) ring dramatically switched the biological activity from inducing a specific type of cell death to disrupting microtubules.
The methyl group at the 2-position also exerts a significant influence. Sterically, it can orient the molecule within a binding pocket and can also protect adjacent functional groups from metabolic degradation. The introduction of a methyl group can sometimes lead to improved selectivity for a particular biological target. For instance, in a study of pyrido[3,4-d]pyrimidine (B3350098) inhibitors, the introduction of a methyl group led to a significant improvement in selectivity and metabolic stability.
The interplay between the electronic effects of the methoxy group and the steric and electronic effects of the methyl group creates a unique physicochemical profile for the 5-Methoxy-2-methylpyridin-4-amine scaffold, which is then further tuned by modifications at other positions.
Amino Group Modifications and Their Pharmacological Implications
The 4-amino group is a key pharmacophoric feature of this class of compounds and is often essential for their biological activity. Modifications of this primary amine can lead to profound changes in the pharmacological profile of the resulting derivatives. These modifications can be broadly categorized into N-alkylation, N-acylation, and the formation of more complex substituents.
N-Alkylation , the addition of alkyl groups to the amino nitrogen, can alter the compound's lipophilicity, basicity, and steric bulk. This can, in turn, affect its ability to cross cell membranes and interact with its target. The synthesis of N-alkyl-4-aminopyridines has been explored to generate new biologically active compounds. researchgate.net
The introduction of more complex substituents on the amino group has been a fruitful strategy for developing potent and selective inhibitors of various enzymes. For example, in the development of phosphodiesterase-4 (PDE4) inhibitors, substitution on the amino group of an aminopyridine residue led to potent compounds with improved pharmacokinetic profiles. nih.gov Similarly, in the design of inhibitors for the EGFR kinase, derivatives of 2-amino-4-(1,2,4-triazol)pyridine showed significant activity. nih.gov
The following table summarizes the general effects of amino group modifications on the properties of pyridinamine derivatives:
| Modification Type | General Effect on Physicochemical Properties | Potential Pharmacological Implications |
| N-Alkylation | Increases lipophilicity and steric bulk; may alter basicity. | Can improve membrane permeability and target binding affinity. |
| N-Acylation | Reduces basicity (forms a neutral amide); increases hydrogen bonding potential. | Can alter target selectivity and metabolic stability. |
| N-Arylation | Significantly increases steric bulk and introduces aromatic interactions. | Can lead to potent interactions with specific binding pockets. |
| Formation of Ureas/Thioureas | Increases hydrogen bonding capacity and introduces specific geometries. | Can facilitate strong and specific interactions with target proteins. |
Design Principles for Bioactive Pyridinamine Analogues
The design of bioactive pyridinamine analogues is guided by several key principles derived from extensive SAR studies on related scaffolds. A primary consideration is the role of the 4-aminopyridine moiety as a crucial pharmacophore for a variety of biological targets, including ion channels and kinases. nih.gov
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, structure-based design becomes a powerful tool. This approach allows for the rational design of ligands that can fit optimally into the binding site and form favorable interactions. For example, the design of Rho kinase (ROCK) inhibitors has been guided by systematic exploration of SAR and structure-based design, leading to potent and selective compounds. acs.org
Scaffold Hopping and Bioisosteric Replacement: Another important design principle is scaffold hopping, where the core pyridine structure is replaced by other heterocyclic systems to explore new chemical space and potentially improve properties like potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) profiles. Bioisosteric replacement of functional groups is also a common strategy.
Library Synthesis and High-Throughput Screening: The synthesis of diverse chemical libraries based on the pyridinamine scaffold, followed by high-throughput screening, is a powerful approach for identifying novel bioactive compounds. nih.gov The development of efficient synthetic methods, such as multicomponent reactions, has greatly facilitated this strategy. rsc.org
The following table outlines some general design principles for developing bioactive pyridinamine analogues:
| Design Principle | Description | Example Application |
| Targeted Modifications | Systematically altering substituents at specific positions to probe interactions with the biological target. | Modifying substituents on the pyridine ring to enhance binding affinity to a specific kinase. nih.gov |
| Introduction of Conformational Constraints | Incorporating cyclic structures or rigid linkers to lock the molecule in a bioactive conformation. | Not specifically found for this compound, but a general principle in drug design. |
| Modulation of Physicochemical Properties | Adjusting lipophilicity, polarity, and pKa to optimize pharmacokinetic and pharmacodynamic properties. | N-alkylation or N-acylation of the amino group to alter membrane permeability and target engagement. researchgate.netnih.gov |
| Privileged Structure-Based Design | Utilizing the 4-aminopyridine scaffold as a known "privileged structure" that can bind to multiple receptor types. | Developing 4-aminopyridine derivatives for various targets like ion channels and enzymes. nih.gov |
Research Applications of 5 Methoxy 2 Methylpyridin 4 Amine As a Key Intermediate
Role in Pharmaceutical Development Research
5-Methoxy-2-methylpyridin-4-amine and its structural isomers are recognized as important intermediates in the synthesis of various bioactive molecules and pharmaceuticals. chemimpex.comnetascientific.com The unique structure, featuring both an amino and a methoxy (B1213986) group on a pyridine (B92270) ring, makes it a valuable building block for more complex molecules, particularly in the development of drugs targeting neurological disorders. chemimpex.comnetascientific.com
Precursor in Synthesis of Agents Targeting Neurological Disorders
While direct research on this compound is limited, its structural isomer, 5-Amino-2-methoxy-4-methylpyridine, is noted for its role as a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.comnetascientific.com The structural characteristics of these pyridine derivatives are crucial for enhancing drug efficacy and specificity. netascientific.com Pyridine motifs are common in molecules designed to interact with central nervous system targets. For instance, derivatives of 2-amino-4-methylpyridine (B118599) have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory and neurological conditions. nih.gov
Intermediate for the Synthesis of Specific Drug Candidates (e.g., precursors for Adenosine (B11128) A1 Receptor Agonists and Rupatadine)
The development of selective agonists for the adenosine A1 receptor, a target for conditions like pain, sleep disorders, and neurodegenerative diseases, often involves complex heterocyclic scaffolds. nih.gov While a direct synthesis route from this compound is not explicitly detailed in available research, the broader class of aminopyridines and their derivatives are fundamental to creating novel therapeutic agents. For example, the synthesis of potent adenosine A1 receptor antagonists has been achieved using N-substituted 2-amino-4,5-diarylpyrimidines. nih.gov
In the case of Rupatadine, an antihistamine, the synthesis involves the N-alkylation of Desloratadine with 3-bromomethyl-5-methyl pyridine. google.com Although this specific synthesis does not use this compound directly, it highlights the importance of substituted pyridines in the construction of complex pharmaceutical agents. The versatility of the pyridine ring allows for various modifications to achieve desired pharmacological activity.
Integration in Agrochemical Research and Development
Pyridine derivatives are a cornerstone in the agrochemical industry, serving as precursors to a wide range of pesticides and herbicides. agropages.com The introduction of different functional groups to the pyridine ring can lead to compounds with high efficacy and improved environmental profiles. agropages.com
Contributions to the Synthesis of Pesticides and Herbicides
The structural isomer 5-Amino-2-methoxy-4-methylpyridine is utilized in the agrochemical sector as a precursor for synthesizing herbicides and pesticides. chemimpex.comnetascientific.com Its chemical properties, such as solubility and stability, are beneficial for creating effective formulations. chemimpex.comnetascientific.com Generally, methylpyridine derivatives are crucial for producing fourth-generation agrochemical products that are characterized by high efficacy and low toxicity. agropages.com For instance, 4-Amino-2-chloropyridine is a key intermediate in the synthesis of the plant growth regulator Forchlorfenuron and also exhibits inherent pesticidal activity against various plant pathogens. chemicalbook.com
Utilization in Advanced Materials Science Research
The application of pyridine-based compounds extends into the field of materials science, where they can be incorporated into polymers and other materials to enhance their physical and chemical properties.
Incorporation into Polymers and Coatings for Enhanced Durability and Resistance
The isomer 5-Amino-2-methoxy-4-methylpyridine is noted for its incorporation into the production of advanced materials like polymers and coatings to improve durability and resistance to environmental degradation. chemimpex.com Similarly, the broader class of aminopyridines is used in crafting specialty chemicals for coatings and dyes due to their stability and reactivity. innospk.com The presence of the pyridine nitrogen and other functional groups can provide sites for cross-linking or impart specific functionalities such as improved adhesion, thermal stability, or corrosion resistance.
Application in Analytical Chemistry Methodologies
While this compound is primarily recognized as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors, its potential utility extends to the field of analytical chemistry. The inherent chemical properties of this pyridine derivative, including the presence of an amino group and a methoxy group on the pyridine ring, suggest its capacity to act as a reagent in various analytical techniques. These functional groups can facilitate reactions that lead to detectable changes, forming the basis for the quantification and identification of other chemical substances.
The structural features of this compound make it a candidate for use as a reagent in analytical methods aimed at detecting and quantifying other chemical species. The amino group, for instance, can serve as a reactive site for derivatization reactions. Such reactions are often employed in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) to enhance the detectability of target analytes. By reacting with a substance of interest, this compound can introduce a chromophore or fluorophore, a part of a molecule that absorbs light or emits fluorescence, respectively. This modification allows for sensitive detection and precise quantification using spectrophotometric or fluorometric detectors.
Although specific, detailed research findings on the application of this compound as a primary reagent for the detection and quantification of other substances are not extensively documented in publicly available literature, the general principles of analytical chemistry support its potential in this role. The reactivity of its amine and the electronic nature of the substituted pyridine ring could theoretically be exploited for the development of new analytical methods.
Further research would be necessary to establish specific methodologies, including the types of substances it can detect, the reaction conditions, and the validation of such methods in terms of sensitivity, selectivity, and accuracy. The development of such methods could be valuable for quality control processes in various industries where the detection and quantification of specific chemical substances are critical.
Biological Activity Investigations of 5 Methoxy 2 Methylpyridin 4 Amine and Its Analogues
Explorations of Antimicrobial Properties of Pyridine (B92270) Derivatives
The pyridine ring is a core component of many compounds with demonstrated antimicrobial activity. nih.govopenaccessjournals.com The versatility of the pyridine scaffold allows for the synthesis of derivatives with activity against a broad spectrum of pathogens, including both bacteria and fungi. nih.govscirp.org
Several studies have highlighted the potential of pyridine derivatives as antimicrobial agents. For instance, four series of novel pyridine derivatives incorporating an imidazo[2,1-b] scirp.orgnih.govnih.govthiadiazole moiety were synthesized and evaluated for their antimicrobial activities. nih.gov Notably, the 4-F substituted compound 17d exhibited high antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL, which was twice as potent as the control drug, gatifloxacin. nih.gov Furthermore, compounds 17a and 17d demonstrated antifungal activity comparable to fluconazole (B54011) against Candida albicans ATCC 9763, with an MIC of 8 μg/mL. nih.gov Importantly, these compounds showed low cytotoxicity and no hemolytic activity at high concentrations. nih.gov
In another study, new pyridine derivatives containing a substituted phenyl azetidine-2-one ring were synthesized and screened for their antimicrobial properties. scirp.org Among the synthesized compounds, 3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl) azetidine-2-one (4a ) and 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl) azetidine-2-one (4b ) were identified as the most active derivatives. scirp.org
The antimicrobial potential of C-2 and C-6 substituted pyridines has also been investigated against Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus mutans, and Candida albicans. researchgate.net While most compounds in this series showed modest activity, compounds 7 and 8 had the lowest MIC (75 µg/mL) for bacteriostatic activity against S. aureus. researchgate.net
These examples underscore the importance of the pyridine nucleus in the development of new antimicrobial agents and provide a basis for investigating the potential antimicrobial properties of 5-Methoxy-2-methylpyridin-4-amine and its analogues.
Table 1: Antimicrobial Activity of Selected Pyridine Derivatives
| Compound | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 17d (4-F substituted pyridine derivative) | Bacteria | 0.5 μg/mL | nih.gov |
| Compounds 17a and 17d | Candida albicans ATCC 9763 | 8 μg/mL | nih.gov |
| Compounds 4a and 4b (azetidine-2-one derivatives) | Bacteria and Fungi | Most active in series | scirp.org |
| Compounds 7 and 8 (C-2 and C-6 substituted pyridines) | Staphylococcus aureus | 75 µg/mL | researchgate.net |
Investigations into Enzyme Modulation and Inhibition
Pyridine-based compounds have been extensively studied for their ability to modulate the activity of various enzymes, a key mechanism underlying many of their therapeutic effects.
The pyridine scaffold is a key structural feature in molecules that can influence various enzymatic and metabolic pathways. For instance, a study screening thirty-one pyridine derivatives against human hydrogen sulfide-synthesizing enzymes (cystathionine β-synthase (CBS), cystathionine (B15957) γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (MST)) found that two structurally similar compounds, C30 and C31 , weakly inhibited both CBS and CSE. researchgate.net Specifically, 1 mM of C30 inhibited these enzymes by approximately 50% and 40%, respectively, while 0.5 mM of C31 resulted in about 40% and 60% inhibition of CBS and CSE, respectively. researchgate.net
Furthermore, new pyrimidine (B1678525) and pyridine diamine derivatives have been designed as cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease. nih.govacs.org These compounds were designed to interact with both the catalytic active site and the peripheral anionic site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govacs.org The presence of adjacent nitrogen atoms in the 2-aminopyridine (B139424) moiety was also intended to confer metal-chelating properties. nih.govacs.org
The formation of the pyridine ring itself is a subject of enzymatic study. In the biosynthesis of thiopeptides, a class of ribosomally synthesized and post-translationally modified peptides, a central pyridine core is formed through an enzymatic [4+2]-cycloaddition. nih.gov Understanding the enzymatic machinery behind pyridine formation can provide insights into developing novel biocatalytic methods. nih.gov
Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory process, and its over-activity is implicated in various diseases. nih.gov Consequently, the development of selective iNOS inhibitors is a significant area of research. Aminopyridine derivatives have emerged as a promising class of iNOS inhibitors. nih.gov
Early research identified simple arginine derivatives as iNOS inhibitors, but these lacked selectivity. nih.gov More complex aminopyridines, however, have shown improved potency and selectivity. nih.gov For example, the piperidine (B6355638) amide derivative AR-C133057XX is a potent and highly selective iNOS inhibitor with an IC50 of 71 nM against human iNOS and shows minimal inhibition of endothelial NOS (eNOS). nih.gov
Further studies on 2-aminopyridines have revealed that N-substitution with moieties like a 4-piperidine carbamate (B1207046) or amide can lead to potent and selective iNOS inhibition. nih.gov This selectivity is attributed to a "flipping" of the pyridine ring, allowing the piperidine group to interact with different residues in the enzyme's active site. nih.gov A series of 2-aminopyridine-based inhibitors with a central pyridine linker were designed and evaluated, with compound 14j showing excellent potency for human nNOS (Ki of 13 nM) and high selectivity over iNOS and eNOS. nih.gov
The cytochrome bc1 complex is a validated and essential drug target in the treatment of malaria. nih.govnih.gov This enzyme is crucial for the parasite's pyrimidine biosynthesis. nih.gov Several classes of compounds, including those with pyridine scaffolds, have been investigated as inhibitors of this complex. nih.gov
Notably, the 4(1H)-pyridone class of inhibitors, including GSK932121 and GW844520 , have demonstrated potent antimalarial activity. nih.gov Interestingly, co-crystallization studies revealed that these compounds bind to the Qi site of the cytochrome bc1 complex, not the Qo site as initially presumed. nih.govnih.gov This discovery has significant implications for overcoming drug resistance associated with the Qo site and for designing new, more selective antimalarial agents. nih.gov
Other pyridine-containing scaffolds, such as 7-N-substituted-3-oxadiazole quinolones, have also been identified as potent antimalarial agents that target the cytochrome bc1 complex. nih.gov The optimized analog WJM228 from this class was found to target the Qo site of cytochrome b. nih.gov
Phosphodiesterase 4 (PDE4) is a key enzyme in the degradation of cyclic AMP (cAMP), a second messenger involved in inflammatory and immune responses. mdpi.com Inhibition of PDE4 is a therapeutic strategy for various inflammatory diseases. mdpi.commdpi.com The pyrazolo[1,5-a]pyridine (B1195680) scaffold has been identified as a promising framework for the development of potent and selective PDE4 inhibitors. nih.govnih.govnih.gov
A series of pyrazolo[1,5-a]pyrimidines was identified with moderate PDE4 inhibitory activity (IC50=165nM). nih.gov Optimization of this initial hit led to the discovery of a compound with high in vitro activity (IC50=0.7nM). nih.gov Further investigation into the structure-activity relationship of 4-(substituted amino)-1-alkyl-pyrazolo[3,4-b]pyridine-5-carboxamides led to the discovery of a compound with sub-nanomolar inhibition of TNF-α production. nih.gov
Efforts to develop selective PDE inhibitors from the non-selective inhibitor ibudilast, which has a pyrazolo[1,5-a]pyridine core, involved replacing a ketone with a pyridazinone heterocycle. nih.gov These studies provided a basis for creating both PDE4-selective and dual PDE3/4-selective inhibitors. nih.gov
Table 2: Enzyme Inhibition by Pyridine Derivatives
| Compound/Class | Target Enzyme | Biological Effect | Reference |
|---|---|---|---|
| AR-C133057XX (aminopyridine derivative) | Inducible Nitric Oxide Synthase (iNOS) | Potent and selective inhibition (IC50 = 71 nM) | nih.gov |
| GSK932121 and GW844520 (4(1H)-pyridones) | Cytochrome bc1 (Qi site) | Potent antimalarial activity | nih.gov |
| Pyrazolo[1,5-a]pyrimidine derivative | Phosphodiesterase 4 (PDE4) | High in vitro inhibitory activity (IC50 = 0.7nM) | nih.gov |
| Compound 14j (2-aminopyridine derivative) | Neuronal Nitric Oxide Synthase (nNOS) | Potent and selective inhibition (Ki = 13 nM) | nih.gov |
Research on Analgesic and Anti-inflammatory Potential of Pyridine Derivatives
The pyridine nucleus is a common feature in many compounds with analgesic and anti-inflammatory properties. ijsdr.orgnih.gov This has led to extensive research into pyridine derivatives as potential treatments for pain and inflammation. tandfonline.comnih.gov
A study on newly synthesized pyridinedicarbonitrile and benzopyranopyridine derivatives revealed that some of these compounds possess significant anti-inflammatory and analgesic activities when compared to the standard drug diclofenac (B195802) potassium. nih.gov Similarly, new derivatives of 3-hydroxy pyridine-4-one have been shown to have both analgesic and anti-inflammatory effects, which may be linked to their iron-chelating properties. nih.gov
The anti-inflammatory potential of pyridine derivatives is often attributed to their ability to inhibit key inflammatory mediators. rsc.org For example, some pyridine-containing compounds have been shown to be selective COX-2 inhibitors. nih.gov The trifluoromethanesulfonamide (B151150) pyridine derivative 1 was reported as a COX-2 inhibitor with a higher selectivity index than celecoxib. nih.gov Furthermore, a pyridoacylsulfonamide derivative, 3 , was found to be a potent inhibitor of PGE2 production, comparable to celecoxib. nih.gov
Indole-bearing pyridine derivatives have also demonstrated remarkable anti-inflammatory activity in rat-paw edema models, with some compounds showing significantly higher activity than indomethacin. tandfonline.com The analgesic activity of related dihydropyridine (B1217469) derivatives was also found to be considerably higher than that of aspirin (B1665792). tandfonline.com
In a study of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives, compounds Va , Vb , and Vc exhibited more potent analgesic activity than aspirin and also demonstrated anti-inflammatory activity comparable to indomethacin, without causing gastric ulceration. nih.gov
These findings highlight the broad potential of pyridine derivatives as a source of new analgesic and anti-inflammatory agents, providing a strong rationale for investigating the corresponding activities of this compound and its analogues.
Studies Related to Central Nervous System (CNS) Activity of Pyridine Derivatives
The pyridine nucleus is a fundamental scaffold in a variety of natural products and synthetic compounds that exhibit significant activity within the central nervous system (CNS). The compound this compound, also known as 5-Amino-2-methoxy-4-methylpyridine, is recognized as a versatile intermediate in the synthesis of molecules targeting neurological disorders. nih.gov Its structure is considered a valuable building block for developing new therapeutic agents that may interact with specific receptors in the brain. nih.govnih.gov
The broader class of pyridine alkaloids has been a rich source of CNS-active compounds. Modern medicine has frequently utilized natural product-based therapeutics for CNS disorders, with alkaloids being particularly prominent. researchgate.net Investigations into pyridine derivatives have identified compounds with various pharmacological properties. For instance, metanicotine, a pyridine derivative, has shown a high binding affinity for α4β2-nicotinic acetylcholine (B1216132) receptors (nAChRs) in the rat brain (Kᵢ = 26 nM). researchgate.net It is also capable of inducing dopamine (B1211576) release from rat striatal synaptosomes. researchgate.net Another example, (2S)-N-hydroxybenzylanabasine, isolated from the plant Alangium chinense, displayed moderate inhibitory properties against microglial nitric oxide inflammation, which is relevant to neuroinflammatory processes in the CNS. researchgate.net These examples highlight the therapeutic potential of the pyridine scaffold in addressing a range of CNS-related pathologies.
Anticancer Activity Research of Pyridine Derivatives
Pyridine derivatives represent a significant and structurally diverse class of compounds in the field of anticancer drug development. nih.gov Their synthetic tractability and potent biological activity have made them a focus of research for targeting molecular pathways involved in cancer progression. nih.govbohrium.com The nitrogen atom in the heterocyclic ring can readily form hydrogen bonds with DNA, which is a source of the antitumor activity. tandfonline.com
Mechanistic studies have revealed that pyridine derivatives can exert their anticancer effects through various pathways, including the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) phosphorylation, which is crucial for angiogenesis, and the inhibition of histone deacetylases (HDACs). nih.gov Certain pyridine-based compounds also selectively inhibit tumor-associated enzymes like human carbonic anhydrase IX and XII. nih.gov Research has demonstrated the efficacy of these derivatives against a range of cancer cell lines. nih.gov
Several pyridine-based agents have progressed into clinical development. Linifanib, for instance, is a pyridine derivative that targets both VEGFR and Platelet-Derived Growth Factor Receptors (PDGFRs) and has entered Phase II clinical trials for non-small cell lung cancer. nih.gov Another compound, SLC-0111, selectively targets carbonic anhydrase IX and XII and has been shown to inhibit breast cancer invasion. nih.gov
Table 1: Anticancer Activity of Selected Pyridine Derivatives
| Compound Class | Cancer Cell Line(s) | Mechanism of Action | Notable Examples | Reference(s) |
|---|---|---|---|---|
| Pyridine Urea Derivatives | MCF-7 (Breast) | VEGFR-2 Phosphorylation Inhibition | 8e, 8n | nih.gov |
| Ureido-indazole Derivative | Non-Small Cell Lung Cancer | VEGFR and PDGFR Targeting | Linifanib | nih.gov |
| Pyridine Derivative | Breast Cancer | hCA IX/XII Enzyme Inhibition | SLC-0111 | nih.gov |
| Imidazo[1,2-a]pyridine Derivatives | - | p110α Inhibitory Activity | Thiazole derivative | acs.org |
Antimalarial Activity Research of Pyridine Derivatives
The emergence of drug-resistant strains of malaria parasites necessitates the discovery of new therapeutic agents. Pyridine derivatives have been extensively investigated as a source of novel antimalarial compounds. researchgate.net The pyridine nucleus is present in various molecules that have demonstrated promising activity against Plasmodium species. researchgate.netfigshare.com The mechanism of action for some of these derivatives is thought to involve the inhibition of essential parasite enzymes, such as dihydrofolate reductase (DHFR) or 1-deoxy-d-xylulose-5-phosphate reductoisomerase (DXR). researchgate.netgoogle.comnih.gov
In one study, two series of pyridine derivatives were synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei. researchgate.netgoogle.comgoogle.com Compounds designated as 2a, 2g, and 2h demonstrated significant inhibition of parasite multiplication. researchgate.netgoogle.comgoogle.com Further in vitro testing of these compounds against a chloroquine-resistant strain of Plasmodium falciparum (RKL9) showed that compound 2g was particularly potent. researchgate.netgoogle.comgoogle.com
In a separate line of research, novel pyridine-containing derivatives of fosmidomycin (B1218577) were designed as inhibitors of P. falciparum DXR (PfDXR). nih.gov These compounds were found to be highly potent inhibitors of the enzyme and effectively blocked the proliferation of multidrug-resistant P. falciparum. nih.gov
Table 2: Antimalarial Activity of Selected Pyridine Derivatives
| Compound | Parasite Strain(s) | Activity Metric | Finding | Reference(s) |
|---|---|---|---|---|
| 2a | P. berghei (in vivo) | % Inhibition | 90% inhibition at 50 µmol/kg | researchgate.netgoogle.comgoogle.com |
| 2g | P. berghei (in vivo) | % Inhibition | 91% inhibition at 50 µmol/kg | researchgate.netgoogle.comgoogle.com |
| 2g | P. falciparum RKL9 (in vitro) | IC₅₀ | 0.0402 µM | researchgate.netgoogle.comgoogle.com |
| 2h | P. berghei (in vivo) | % Inhibition | 80% inhibition at 50 µmol/kg | researchgate.netgoogle.comgoogle.com |
| Pyridine-containing fosmidomycin derivatives | P. falciparum | Kᵢ (vs. PfDXR) | 1.9–13 nM | nih.gov |
| Pyridine-containing fosmidomycin derivatives | Multidrug-resistant P. falciparum | EC₅₀ | As low as 170 nM | nih.gov |
Macrofilaricidal Agent Research of Pyridine Derivatives
Filarial diseases like onchocerciasis affect millions of people, and there is a significant need for effective treatments that target the adult filarial worms (macrofilaricides). google.com Recent research has identified a series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as novel macrofilaricidal compounds. google.comgoogle.com In phenotypic ex vivo assays, these compounds demonstrated activity in reducing the motility of adult Onchocerca gutturosa worms. google.comnih.gov The discovery of this series of pyridine-containing compounds presents a new avenue for the development of treatments for human filarial infections. google.com The research highlights the potential of the pyridine scaffold in designing drugs to combat these neglected tropical diseases.
CRF1 Receptor Antagonism Research for Anxiolytic and Antidepressant Applications of Pyridine Derivatives
Corticotropin-releasing factor (CRF) and its primary receptor, the CRF1 receptor, are key components of the body's response to stress. Over-activation of the CRF system is implicated in stress-related psychiatric conditions such as anxiety and depression. Consequently, antagonists of the CRF1 receptor are being investigated as potential anxiolytic and antidepressant therapies.
Preclinical studies in animal models have shown that nonpeptide CRF1 antagonists can effectively reduce anxiety-like behaviors. While the direct involvement of this compound in this specific research area is not detailed, the broader class of heterocyclic compounds, including those with pyridine and pyrimidine cores, has been central to the development of CRF1 antagonists. For example, compounds like DMP904, which features a pyrazolo-[1,5-a]-pyrimidine core, have demonstrated anxiolytic-like effects in rats. Another notable nonpeptide antagonist, CP-154,526, also showed potency and selectivity for CRF1 receptors. These findings suggest that pyridine-like structures are valuable pharmacophores for designing molecules that modulate the CRF system for therapeutic benefit in stress-related disorders.
Table 3: Preclinical Activity of Selected CRF1 Receptor Antagonists
| Compound | Core Structure | Model | Effect | Reference(s) |
|---|---|---|---|---|
| Antalarmin | - | Rats | Reduced anxiety-like behavior | |
| CP-154,526 | Nonpeptide | Rodents | Potent and selective CRF1 antagonist | |
| DMP904 | Pyrazolo-[1,5-a]-pyrimidine | Rats | Anxiolytic-like effects | |
| Crinercefont (SSR125543) | Nonpeptide | Rodent models | Decreased anxiety-like and depression-like states |
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Strategies
The synthesis of substituted pyridines is a mature field, yet there is a continuous drive towards greener, more efficient methods. Traditional multi-step syntheses are often plagued by the use of hazardous reagents and solvents, generating significant waste. nih.gov Future research on the synthesis of 5-Methoxy-2-methylpyridin-4-amine will likely pivot towards sustainable "green chemistry" protocols that offer high yields, reduced reaction times, and minimal environmental impact. nih.govdovepress.com
Key emerging strategies include:
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, significantly improving efficiency and reducing waste. dovepress.com Developing an MCR for this compound could streamline its production.
Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. researchgate.net
Novel Catalytic Systems: The use of heterogeneous catalysts, such as zeolites or magnetic nanoparticles, can simplify product purification and allow for catalyst recycling, aligning with green chemistry principles. nih.govtandfonline.com Metal-free annulation strategies are also emerging as a viable alternative to circumvent the need for transition metals. chemrxiv.org
Electrochemical Synthesis: Recent breakthroughs have shown that electrochemical methods can enable precise and controlled single-carbon insertions into aromatic rings to build substituted pyridines under reagent-free conditions. nih.gov
| Parameter | Conventional Synthesis (e.g., Hantzsch) | Green/Emerging Synthesis (e.g., MCRs, Microwave) |
|---|---|---|
| Efficiency | Often multi-step, lower overall yields. | Fewer steps (often one-pot), higher yields. researchgate.net |
| Reaction Time | Typically several hours to days. | Minutes to a few hours. researchgate.net |
| Environmental Impact | High, due to use of stoichiometric toxic reagents and volatile organic solvents. | Low, emphasizes use of catalysts, safer solvents (or solvent-free), and less waste. nih.govdovepress.com |
| Workup/Purification | Often complex and energy-intensive (e.g., column chromatography). | Simplified, sometimes involving simple filtration or phase separation. nih.gov |
Advanced Computational Modeling for De Novo Drug Design and Target Prediction
Computational chemistry is a pivotal tool for accelerating drug discovery by predicting molecular properties and interactions, thereby reducing the time and cost of laboratory research. nih.govresearchgate.net For a molecule like this compound, which serves as a chemical intermediate, computational modeling offers a pathway to rationally design novel, high-value derivatives and predict their biological functions. nih.gov
Future research directions in this area include:
Scaffold-Based De Novo Design: Using this compound as a core scaffold, deep learning and generative models can design novel libraries of compounds with desirable pharmacological properties. nih.gov These models learn the chemical rules for adding atoms and bonds to create molecules optimized for specific targets. nih.gov
In Silico Target Prediction: Computational tools can screen the structure of this compound and its derivatives against databases of known protein targets to identify potential biological activities. chemrxiv.org This "target fishing" can reveal unexpected therapeutic opportunities and guide experimental validation. chemrxiv.org
Molecular Docking and Simulation: Once potential targets are identified, molecular docking can predict how a ligand binds within a protein's active site. nih.govnih.gov For instance, studies on other aminopyridines have used docking to investigate their binding to targets like Janus kinase 2 (JAK2) and voltage-gated potassium channels. nih.govtandfonline.com Subsequent molecular dynamics (MD) simulations can then be used to study the stability of these interactions over time. tandfonline.com
| Computational Method | Objective | Potential Application |
|---|---|---|
| De Novo Design / Deep Learning | Generate novel molecules with specific properties. | Design derivatives of this compound with optimized binding affinity and drug-like properties. nih.gov |
| Molecular Docking | Predict ligand-protein binding modes and energies. | Screen derivatives against cancer targets (e.g., EGFR, JAK2) or ion channels to identify lead compounds. researchgate.nettandfonline.com |
| 3D-QSAR | Relate 3D molecular properties to biological activity. | Build models to predict the bioactivity of new derivatives and guide structural modifications. tandfonline.com |
| In Silico ADME/T Prediction | Predict pharmacokinetic and toxicity profiles. | Prioritize synthesized compounds by predicting their absorption, distribution, metabolism, excretion, and toxicity. nih.govcmjpublishers.com |
Elucidation of Novel Biological Mechanisms and Off-target Interactions
Aminopyridine derivatives are known to interact with a wide range of biological targets, acting as inhibitors of enzymes or modulators of receptors and ion channels. rsc.org A crucial future research direction is to move beyond using this compound as a simple synthetic intermediate and to thoroughly characterize the biological activity of its derivatives. This involves identifying their primary mechanisms of action and understanding any potential off-target effects, which is critical for drug development.
Future research should focus on:
Screening Against Known Target Families: Based on the activities of similar aminopyridines, derivatives of this compound should be screened against key target families. These include protein kinases (implicated in cancer and inflammation), ion channels (relevant to neurological disorders), and enzymes like ubiquitin-specific peptidase 7 (USP7) involved in cancer pathways. tandfonline.comrsc.orgnih.gov
Phenotypic Screening: An alternative to target-based approaches is phenotypic screening, where compounds are tested for their effects on cell behavior (e.g., inhibiting cancer cell proliferation) without a preconceived target. nih.gov Subsequent studies can then identify the molecular mechanism responsible for the observed effect.
Off-Target Profiling: As new derivatives are developed, it is essential to profile them against a broad panel of receptors and enzymes to identify any unintended interactions (polypharmacology). chemrxiv.org This can help predict potential side effects or identify opportunities for drug repurposing. chemrxiv.org
Exploration of New Application Domains Beyond Current Scope
While the primary applications for aminopyridines lie in pharmaceuticals and agrochemicals, the unique electronic and structural properties of the pyridine ring open doors to other advanced fields. nih.govnih.gov Future research should explore the potential of this compound and its derivatives in novel domains beyond their current use.
Potential emerging application areas include:
Materials Science: Pyridine-based ligands are widely used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.gov Derivatives of this compound could be investigated as building blocks for new materials with tailored properties for gas storage, separation, or catalysis.
Organocatalysis: The pyridine nitrogen can act as a catalyst in various organic reactions. Functionalized pyridines can be designed as highly efficient and selective organocatalysts, offering a greener alternative to metal-based catalysts.
Chemical Sensors: The pyridine ring can be incorporated into larger molecular systems designed to detect specific ions or molecules. The binding of an analyte can induce a change in the system's optical or electronic properties (e.g., color or fluorescence), forming the basis of a chemical sensor.
Interdisciplinary Research Integrating Chemical Synthesis, Computational Chemistry, and Biological Evaluation
The most impactful future research on this compound will not occur in silos. Instead, it will be driven by an integrated, interdisciplinary approach that combines the strengths of chemical synthesis, computational modeling, and biological testing. nih.gov This synergistic strategy creates a feedback loop where each discipline informs and guides the others, leading to a more efficient and rational discovery pipeline.
A model for future interdisciplinary projects would involve:
Computational Design: Using in silico tools to design a focused library of novel derivatives of this compound predicted to be active against a specific biological target. tandfonline.comnih.gov
Sustainable Synthesis: Employing green chemistry principles, such as microwave-assisted MCRs, to efficiently synthesize the computationally designed compounds. dovepress.comresearchgate.net
Biological Evaluation: Screening the synthesized compounds using in vitro assays (e.g., enzyme inhibition or cell proliferation assays) to determine their actual biological activity. nih.govnih.gov
Iterative Refinement: Feeding the experimental results back into the computational models to refine their predictive power. tandfonline.com This allows for the design of a second generation of compounds with improved potency and selectivity, restarting the cycle.
This integrated approach ensures that synthetic efforts are focused on molecules with the highest probability of success, maximizing resources and accelerating the journey from a simple building block to a high-value compound with novel applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
